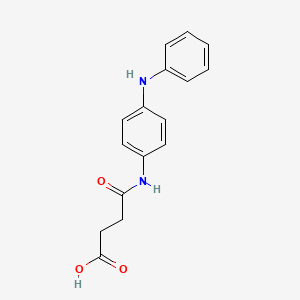
3-Hydroxy-2,6-naphthalenedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,6-naphthalenedisulfonic acid: is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by hydroxylation. One common method includes the sulfonation of naphthalene with oleum to produce naphthalene-2,6-disulfonic acid, which is then hydroxylated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mixed alkali and magnesium oxide in a grinding vacuum reactor. This method allows for efficient contact and reaction in a solid-phase state without the need for high temperatures, thus reducing energy consumption and byproduct formation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, such as esterification and amidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and amines are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and reduced naphthalene derivatives.
Substitution: Esters, amides, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-2,6-naphthalenedisulfonic acid is used as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for azo dyes and other colorants .
Biology: In biological research, this compound is utilized in the study of enzyme kinetics and as a fluorescent probe for various biochemical assays .
Industry: Industrially, it is employed in the production of photosensitive materials, such as photographic films and papers. It is also used in the manufacture of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,6-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparación Con Compuestos Similares
1-Naphthol-3,6-disulfonic acid: Similar in structure but with different positional isomers.
2,7-Naphthalenedisulfonic acid: Lacks the hydroxyl group, leading to different chemical properties.
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another isomer with distinct applications.
Uniqueness: 3-Hydroxy-2,6-naphthalenedisulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications. The presence of both hydroxyl and sulfonic acid groups allows for versatile chemical modifications and interactions .
Propiedades
Número CAS |
6361-38-2 |
|---|---|
Fórmula molecular |
C10H8O7S2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
2-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-4-1-6-5-7(18(12,13)14)2-3-8(6)10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
YOCANESYZHRYBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1S(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B8728457.png)



![Diethyl{6-[(5-fluoro-6-methoxy-4-methyl(8-quinolyl))amino]hexyl}amine](/img/structure/B8728497.png)




